molecular formula C7H4N2O3 B1289057 Benzo[c][1,2,5]oxadiazole-4-carboxylic acid CAS No. 32863-21-1

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

Cat. No. B1289057
CAS RN: 32863-21-1
M. Wt: 164.12 g/mol
InChI Key: NGPYWZBQSYAKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a heterocyclic compound with the CAS Number: 32863-21-1 . It has a molecular weight of 164.12 .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds has been reported in several studies . A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]oxadiazole-4-carboxylic acid consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Agents Targeting Tumor Hypoxia

Benzo[c][1,2,5]oxadiazoles have been recognized to possess potent pharmacological activities including anticancer potential . A series of boron-based benzo[c][1,2,5]oxadiazoles have been synthesized as anticancer agents targeting tumor hypoxia . The compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The biological studies are currently underway .

High Energy Density Materials (HEDMs)

1,2,5-oxadiazole derivatives found application mainly as High Energy Density Materials (HEDMs) as well as biologically active compounds with cytotoxic properties . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Treatment of Neurodegenerative Disorders

Benzo[c][1,2,5]thiadiazole was also explored for anti-cholinergic characteristics by many researchers, and the results revealed that 5- ((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) demonstrated acetylcholinesterase (AChE) inhibitory activity . New arylsulfanyl-benzo-2,1,3-thiadiazoles display anti-amnesic activity and could be potential candidates in the treatment of neurodegenerative disorders such as Alzheimer’s and dementia .

Vasodilator

Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been successfully used in medicinal applications as vasodilators . The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

Anticonvulsant

Oxadiazoles have also been used in the treatment of convulsive disorders . They have shown promising results as anticonvulsants . The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

Antidiabetic

Oxadiazoles have been used in the treatment of diabetes . They have shown promising results as antidiabetic agents . The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

Safety And Hazards

The safety information available indicates that benzo[c][1,2,5]oxadiazole-4-carboxylic acid has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds are promising. They are recognized to possess potent pharmacological activities, including anticancer potential . The development of boron-based heterocycles as potential therapeutic agents is an area of active research .

properties

IUPAC Name

2,1,3-benzoxadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYWZBQSYAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

CAS RN

32863-21-1
Record name 2,1,3-benzoxadiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.